Peforelin

Übersicht

Beschreibung

Lamprey Gonadotropin-Releasing Hormone III (LGnRH-III) ist ein Dekapeptidhormon, das ursprünglich aus dem Gehirn des Meerneunauges (Petromyzon marinus) isoliert wurde. Es ist eines von drei Gonadotropin-Releasing-Hormonen, die in Neunaugen gefunden wurden, die anderen sind LGnRH-I und LGnRH-II. LGnRH-III spielt eine entscheidende Rolle bei der Regulation von Fortpflanzungsprozessen, indem es die Freisetzung von follikelstimulierendem Hormon und luteinisierendem Hormon aus der Hypophyse stimuliert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von LGnRH-III beinhaltet die Festphasenpeptidsynthese (SPPS), eine Methode, die üblicherweise für die Herstellung von Peptiden verwendet wird. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure an einen festen Harzträger. Anschließend werden die Aminosäuren sequentiell durch eine Reihe von Kupplungs- und Entschützungsstufen hinzugefügt. Das Endprodukt wird vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von LGnRH-III folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch im größeren Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Die Verwendung von großtechnischen HPLC-Systemen gewährleistet die Reinheit des Endprodukts. Fortschritte in der Peptidsynthesetechnologie haben es ermöglicht, LGnRH-III in ausreichenden Mengen für Forschungs- und potenzielle therapeutische Anwendungen zu produzieren .

Wissenschaftliche Forschungsanwendungen

LGnRH-III hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Untersucht für seine Rolle bei der Regulation von Fortpflanzungsprozessen bei Wirbeltieren.

Industrie: Wird bei der Entwicklung von peptidbasierten Arzneimitteln und diagnostischen Werkzeugen eingesetzt.

Wirkmechanismus

LGnRH-III entfaltet seine Wirkung durch Bindung an spezifische Gonadotropin-Releasing-Hormon-Rezeptoren auf der Oberfläche von Hypophysenzellen. Diese Bindung aktiviert intrazelluläre Signalwege, die zur Freisetzung von follikelstimulierendem Hormon und luteinisierendem Hormon führen. Die primären molekularen Ziele sind die Gonadotropin-Releasing-Hormon-Rezeptoren, die G-Protein-gekoppelte Rezeptoren sind, die den Inositolphosphat-Signalweg aktivieren .

Wirkmechanismus

Target of Action

Peforelin, also known as Maprelin, is a synthetic decapeptide analogue of the Gonadotropin-Releasing Hormone (GnRH) and is classified as a GnRH agonist . It primarily targets the pituitary gland, specifically the GnRH receptors . The pituitary gland plays a crucial role in the endocrine system by producing and releasing hormones that regulate many body functions. This compound selectively stimulates the release of Follicle-Stimulating Hormone (FSH) in castrated pigs .

Mode of Action

This compound acts as an agonist at pituitary GnRH receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound’s interaction with the GnRH receptors triggers the release of gonadotropins, specifically FSH . This leads to the stimulation of follicular development, which is crucial for reproduction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal axis. This axis involves a set of hormone interactions that result in the development of reproductive organs and the production of sex hormones. This compound, as a GnRH analogue, stimulates the release of FSH, which in turn promotes the growth and maturation of ovarian follicles in females .

Pharmacokinetics

After intramuscular administration, this compound is rapidly absorbed . The plasma half-life for GnRH analogues varies depending on the sequence of the molecule and ranges in mammals from a few minutes up to approximately 3 hours. For this compound, the plasma half-life is presumed to be within this range .

Result of Action

The primary result of this compound’s action is the stimulation of follicular development, leading to more piglets born and eventually higher birth weights . In a study, it was found that piglets in the this compound group had significantly higher live born birth weights in gilts, compared to the control group .

Biochemische Analyse

Biochemical Properties

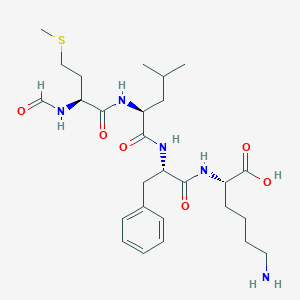

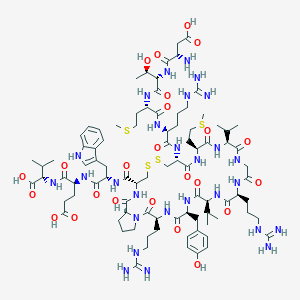

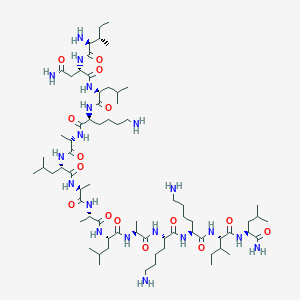

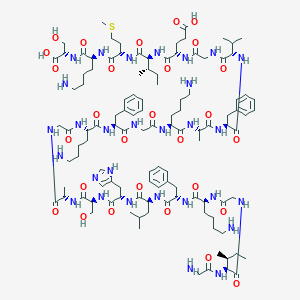

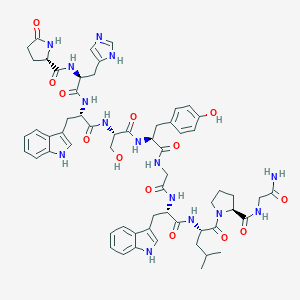

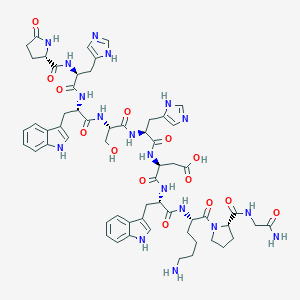

Peforelin has chemical modifications in the amino acid composition at positions 5, 6, 7, and 8 . Its amino acid sequence is pyro-glutamyl-histidyl-tryptophyl-seryl-histidyl-asparagyl-tryptophyl-lysyl-prolyl-glycine-amide . This compound interacts with pituitary gonadotrophins such as luteinising hormone (LH) and follicle-stimulating hormone (FSH), controlling their release .

Cellular Effects

This compound primarily influences FSH secretion in pigs . The stimulatory effect of short-term administration of this compound on the induction of oestrus has been demonstrated in weaned sows and sexually matured gilts . No adverse findings were noted in these studies .

Molecular Mechanism

This compound exerts its effects at the molecular level by controlling the release of pituitary gonadotrophins . It has been reported that the substance stimulates both gonadotropins .

Temporal Effects in Laboratory Settings

In pigs, following a single intramuscular injection of this compound, serum concentrations of FSH peaked at 1 hour post-treatment with a 2-fold increase above basal levels . At 16 hours, FSH concentrations returned to pre-treatment levels . These data suggest rapid absorption and elimination of the compound .

Dosage Effects in Animal Models

The recommended dosage of this compound is a single intramuscular injection of 150 μg per animal, corresponding to 1.5 μg/kg body weight . In an oral bioavailability study in pigs, doses of 150 and 15000 μg/animal showed no discernible increase in plasma FSH and LH-concentrations compared to basal levels over the 24 and 96 hour observation period .

Metabolic Pathways

This compound is involved in the metabolic pathway that controls the release of pituitary gonadotrophins . It interacts with LH and FSH, influencing their release .

Transport and Distribution

This compound is administered via intramuscular injection . It is rapidly absorbed and eliminated, suggesting efficient transport and distribution within the body .

Subcellular Localization

Given its role in controlling the release of pituitary gonadotrophins, it can be inferred that it interacts with receptors located on the cell surface, initiating a cascade of intracellular events .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of LGnRH-III involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin support. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of LGnRH-III follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product. Advances in peptide synthesis technology have made it possible to produce LGnRH-III in sufficient quantities for research and potential therapeutic applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

LGnRH-III durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Tryptophanreste in LGnRH-III können oxidiert werden, um Kynureninderivate zu bilden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolgruppen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit veränderter biologischer Aktivität zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter milden Bedingungen.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) unter reduzierenden Bedingungen.

Substitution: Aminosäurederivate und Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) in SPPS.

Hauptprodukte, die gebildet werden

Oxidation: Kynureninderivate.

Reduktion: Freie Thiolgruppen.

Substitution: Analoge Peptide mit modifizierter biologischer Aktivität.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

LGnRH-I: Ein weiteres Gonadotropin-Releasing-Hormon, das in Neunaugen gefunden wird und sich in der Aminosäuresequenz und der Rezeptoraffinität unterscheidet.

Humanes Gonadotropin-Releasing-Hormon (GnRH-I): Ein Dekapeptidhormon, das beim Menschen gefunden wird und eine andere Aminosäuresequenz aufweist, aber eine ähnliche Funktion bei der Regulation der Fortpflanzungsprozesse hat.

Einzigartigkeit

LGnRH-III ist einzigartig in seiner Fähigkeit, die Freisetzung des follikelstimulierenden Hormons selektiv zu stimulieren, ohne den Spiegel des luteinisierenden Hormons signifikant zu beeinflussen. Diese selektive Aktivität macht es zu einem wertvollen Werkzeug für die Untersuchung der Regulation von Fortpflanzungshormonen und die Erforschung potenzieller therapeutischer Anwendungen .

Eigenschaften

IUPAC Name |

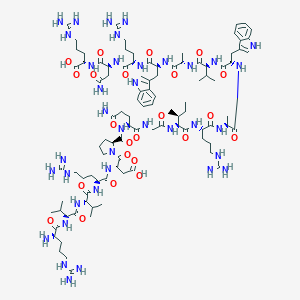

(3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H74N18O14/c60-16-6-5-12-40(59(91)77-17-7-13-47(77)58(90)66-27-48(61)79)70-52(84)41(18-31-23-64-37-10-3-1-8-35(31)37)72-56(88)45(22-50(81)82)75-55(87)44(21-34-26-63-30-68-34)74-57(89)46(28-78)76-53(85)42(19-32-24-65-38-11-4-2-9-36(32)38)71-54(86)43(20-33-25-62-29-67-33)73-51(83)39-14-15-49(80)69-39/h1-4,8-11,23-26,29-30,39-47,64-65,78H,5-7,12-22,27-28,60H2,(H2,61,79)(H,62,67)(H,63,68)(H,66,90)(H,69,80)(H,70,84)(H,71,86)(H,72,88)(H,73,83)(H,74,89)(H,75,87)(H,76,85)(H,81,82)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTASYRSYWSLWJV-CSYZDTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H74N18O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147859-97-0 | |

| Record name | Peforelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147859970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyroglutamyl-histidyl-tryptophyl-seryl-histidyl-asparagyl-tryptophyl-lysyl-prolyl-glycinamid (Acetatsalz) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEFORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ8NQ5Z0VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Peforelin?

A1: this compound is a gonadotropin-releasing hormone (GnRH) analogue. [] It acts as a potent agonist at GnRH receptors in the pituitary gland. While the provided abstracts don't delve into the specifics of downstream effects, it's known that GnRH agonists like this compound initially stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This initial stimulation is followed by desensitization and downregulation of GnRH receptors, ultimately leading to suppression of LH and FSH secretion.

Q2: What are the key applications of this compound in livestock management, as highlighted in the research?

A2: The research primarily focuses on this compound's application in swine reproduction. Specifically, the studies investigated its effects on:

- Estrous Synchronization: this compound administration, particularly post-weaning, was shown to effectively synchronize estrous in primiparous sows, leading to a higher percentage of sows displaying estrus within a specific timeframe. [] This is crucial for timed artificial insemination and efficient breeding management.

- Reducing Repeat Heat: The research demonstrated that this compound treatment significantly reduced the occurrence of repeat heat in primiparous sows. [] This is economically beneficial as it minimizes the time sows spend non-productive and optimizes breeding efficiency.

Q3: Were there any notable differences in the effects of this compound between gilts and sows?

A3: While the provided abstracts don't directly compare this compound's effects between gilts and sows, one abstract mentions a study evaluating the impact of GnRH analogue (including this compound) on the litter performance of both gilts and sows. [] Further investigation into the full text of that study would be needed to ascertain if any significant differences were observed between these two groups.

Q4: Are there any analytical methods mentioned for the detection and quantification of this compound or its metabolites?

A4: Yes, one study employed liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) for the identification and characterization of in vitro generated metabolites of this compound. [] The study highlighted the importance of understanding the metabolic fate of peptidic drugs like this compound for efficient doping control analysis in sports.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.